(E)-hydrazinylidenemethanesulfonic acid
Description
(E)-Hydrazinylidenemethanesulfonic acid is a sulfonic acid derivative featuring a hydrazone (hydrazinylidene) group bonded to a methanesulfonic acid backbone. Its structure comprises a sulfonic acid (-SO₃H) group linked to a methylene bridge (-CH₂-) and an (E)-configured hydrazone (-N=N-) moiety.
Properties
Molecular Formula |
CH4N2O3S |
|---|---|
Molecular Weight |
124.12 g/mol |
IUPAC Name |
(E)-hydrazinylidenemethanesulfonic acid |
InChI |
InChI=1S/CH4N2O3S/c2-3-1-7(4,5)6/h1H,2H2,(H,4,5,6)/b3-1+ |
InChI Key |
OCUALGGRTZGVPG-HNQUOIGGSA-N |
Isomeric SMILES |
C(=N/N)\S(=O)(=O)O |
Canonical SMILES |
C(=NN)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hydrazinylidenemethanesulfonic acid typically involves the reaction of hydrazine derivatives with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of (E)-hydrazinylidenemethanesulfonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Advanced techniques such as flow chemistry and process intensification may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-hydrazinylidenemethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-hydrazinylidenemethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-hydrazinylidenemethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural or functional similarities with (E)-hydrazinylidenemethanesulfonic acid:
Key Observations:
- Hydrazone vs. Hydrazide : The hydrazone group in (E)-hydrazinylidenemethanesulfonic acid is less nucleophilic than the hydrazide (-CONHNH₂) group in sulfonamide hybrids, affecting reactivity in condensation reactions .
- Aromatic vs. Aliphatic Sulfonic Acids : Benzenesulfonic acid derivatives (e.g., ) exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic sulfonic acids like the target compound may have greater solubility in polar solvents .
Physical and Chemical Properties
Data from related compounds suggest trends in physical properties:
Key Observations:
- The target compound’s solubility is likely comparable to hydrazide-sulfonamide hybrids due to polar functional groups, though the free sulfonic acid group may enhance water solubility .
- Ethyl methanesulfonate’s ester group makes it more lipophilic but prone to hydrolysis, unlike the stable sulfonic acid group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
